4-[(4-ethoxyphenoxy)acetyl]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-18-12-3-5-13(6-4-12)19-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNQCRCAFHDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis of Phenoxyacetylmorpholine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectral Analysis and Proton Environment Mapping
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-[(4-ethoxyphenoxy)acetyl]morpholine, the spectrum is predicted to show distinct signals corresponding to the ethoxy group, the aromatic ring, the acetyl bridge, and the morpholine (B109124) ring.
The protons on the morpholine ring are expected to appear as complex multiplets due to the ring's chair conformation and the electronic effects of the adjacent oxygen and nitrogen atoms. The protons on the carbons adjacent to the oxygen (O-CH₂) will likely be deshielded and appear at a higher chemical shift (downfield) compared to those adjacent to the nitrogen (N-CH₂). The protons of the ethoxy group would present as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acetyl methylene protons (O-CH₂-C=O) would likely appear as a singlet, being isolated from other protons.
Predicted ¹H NMR Data for this compound (Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic protons (ortho to ethoxy) | ~6.9 | Doublet (d) | 2H |
| Aromatic protons (meta to ethoxy) | ~6.8 | Doublet (d) | 2H |
| Acetyl methylene protons (-O-CH₂-C=O) | ~4.7 | Singlet (s) | 2H |
| Ethoxy methylene protons (-O-CH₂-CH₃) | ~4.0 | Quartet (q) | 2H |
| Morpholine protons (adjacent to N) | ~3.6-3.8 | Multiplet (m) | 4H |
| Morpholine protons (adjacent to O) | ~3.4-3.6 | Multiplet (m) | 4H |
| Ethoxy methyl protons (-CH₂) | ~1.4 | Triplet (t) | 3H |
¹³C NMR Spectral Analysis for Carbon Backbone Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound would correspond to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the acetyl group is expected to be the most deshielded, appearing at the lowest field (~168-170 ppm). The aromatic carbons will have characteristic shifts, with the carbon attached to the ethoxy group being the most shielded among them. The carbons of the morpholine ring typically appear in the 40-70 ppm range, with the carbons adjacent to the oxygen atom resonating at a higher chemical shift than those adjacent to the nitrogen. The ethoxy group carbons and the acetyl methylene carbon would also have distinct and predictable chemical shifts.
Predicted ¹³C NMR Data for this compound (Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl carbon (C=O) | ~169 |
| Aromatic carbon (C-O, ethoxy) | ~158 |
| Aromatic carbon (C-O, acetyl) | ~152 |
| Aromatic carbons (CH) | ~115-120 |
| Acetyl methylene carbon (-O-CH₂-C=O) | ~68 |
| Morpholine carbons (adjacent to O) | ~67 |
| Ethoxy methylene carbon (-O-CH₂) | ~64 |
| Morpholine carbons (adjacent to N) | ~42-46 |
| Ethoxy methyl carbon (-CH₃) | ~15 |
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, several key absorption bands are expected. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the amide group should be prominent, typically in the region of 1650-1680 cm⁻¹. The C-O-C stretching vibrations of the ether linkages (both in the phenoxy and morpholine moieties) would likely produce strong bands in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ range, while C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3100-2850 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |
| Amide C=O Stretch | 1680-1650 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| C-O-C Ether Stretch (Aryl-Alkyl) | ~1250 | Strong |
| C-O-C Ether Stretch (Aliphatic) | ~1120 | Strong |
| C-N Stretch | 1200-1020 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals fragmentation patterns that can help confirm the molecule's structure.
The exact mass of this compound (C₁₄H₁₉NO₄) can be calculated and compared to the experimental value obtained from HRMS for formula confirmation. Upon ionization, the molecule will undergo fragmentation. Key predicted fragmentation pathways would include the cleavage of the morpholine ring, the loss of the ethoxy group, and the cleavage of the acetyl linker, leading to characteristic fragment ions. For example, a prominent fragment would likely correspond to the morpholine ring itself or the ethoxy-phenoxy-acetyl cation.
Advanced X-ray Crystallography for Solid-State Conformational Analysis (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. uni.lu While no published crystal structure for this compound is currently available, this technique would be highly applicable should a suitable single crystal be obtained.
Investigations into the Biological Activity and Molecular Mechanisms of 4 4 Ethoxyphenoxy Acetyl Morpholine Analogues
In Vitro Biological Screening Methodologies for Mechanistic Insight
A variety of in vitro screening methods are employed to elucidate the biological activities and underlying molecular mechanisms of novel chemical entities. These assays provide crucial preliminary data on a compound's potential efficacy and mode of action before further development. For analogues of 4-[(4-ethoxyphenoxy)acetyl]morpholine, these methodologies have been instrumental in identifying activities ranging from antioxidant and antimicrobial effects to enzyme inhibition and receptor modulation.
The evaluation of antioxidant capacity is a critical step in characterizing compounds that may combat oxidative stress-related pathologies. Several standardized in vitro assays are commonly used to determine the radical-scavenging abilities of newly synthesized compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, the Ferric Reducing Antioxidant Power (FRAP) test, and the Oxygen Radical Absorbance Capacity (ORAC) test. researchgate.netjapsonline.commdpi.comnih.gov
Research into morpholine (B109124) derivatives has demonstrated their potential as effective antioxidants.
Morpholine Mannich Base Derivatives : A series of synthesized morpholine Mannich base derivatives showed significant radical scavenging properties when evaluated using DPPH and ABTS assays. researchgate.net
Edaravone Analogues : In a study of 4-aminopyrazol-5-ol hydrochlorides, which are analogues of the antioxidant drug Edaravone, the compounds proved to be effective antioxidants in ABTS, FRAP, and ORAC tests. mdpi.com The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), exhibited notable activity across all three assays. mdpi.com
Quinolinone Derivatives : Certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have also been identified as potent antioxidants. mdpi.com Compounds 3g and 3h displayed promising DPPH radical scavenging activity at a concentration of 10 µM. mdpi.com
Table 1: In Vitro Antioxidant Activity of Selected Compound Analogues
| Compound/Series | Assay | Activity/Result | Reference |
|---|---|---|---|
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | ABTS | 0.93 TEAC | mdpi.com |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | FRAP | 0.98 TE | mdpi.com |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | ORAC | 4.39 TE | mdpi.com |
| Compound 3g | DPPH Scavenging (10 µM) | 70.6% | mdpi.com |
| Compound 3h | DPPH Scavenging (10 µM) | 73.5% | mdpi.com |
| Trolox (Standard) | DPPH Scavenging (10 µM) | 77.6% | mdpi.com |
TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents.
The search for new antimicrobial agents is driven by the rise of resistant pathogens. In vitro screening of morpholine analogues has revealed promising activity against various bacterial and fungal strains.
N-acyl-morpholine-carbothioamides : A series of these derivatives (compounds 5a–5j ) were synthesized and found to be highly active against tested bacterial and fungal strains. researchgate.net In silico investigations suggested that compounds 5a and 5j could serve as potential inhibitors of bacterial RNA. researchgate.net
4-Hydroxy-2-quinolone Analogues : The structure-activity relationship of these compounds showed that both the length of an alkyl side chain and the type of substituent significantly impact antimicrobial activity. nih.gov Notably, the brominated analogue 3j , featuring a nonyl side chain, demonstrated exceptional antifungal activity against Aspergillus flavus, surpassing the efficacy of the control drug, amphotericin B. nih.gov
Table 2: Antimicrobial Activity of Selected Analogues
| Compound/Series | Target Organism | Assay/Metric | Result | Reference |
|---|---|---|---|---|
| Compound 5j | Fusarium solani | Zone of Inhibition (ZOI) | 18.20 mm | researchgate.net |
| Amphotericin B (Standard) | Fusarium solani | Zone of Inhibition (ZOI) | Not specified, but 5j was higher | researchgate.net |
| Compound 3j | Aspergillus flavus | IC₅₀ | 1.05 µg/mL | nih.gov |
IC₅₀: Half maximal inhibitory concentration.
Antinociceptive activity, the action of blocking the detection of painful stimuli, is a key indicator of potential analgesic drugs. Preclinical evaluation often involves in vivo models in animals, such as the acetic acid-induced writhing test and the formalin-induced pain test in mice, which measure a compound's ability to reduce pain responses. mdpi.com
4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone : This morpholine-containing compound (8 ) was identified as a highly attractive analgesic-anti-inflammatory agent. nih.gov Studies showed it to be more potent in its analgesic and anti-inflammatory activities than aminopyrine (B3395922) and phenylbutazone. nih.gov
Piroxicam (B610120) Analogues : A series of N-acylhydrazone derivatives of the NSAID piroxicam were evaluated for antinociceptive effects. mdpi.com All tested derivatives (14a–h ) produced significant inhibition of the acetic acid-induced writhing response in mice. mdpi.com The most active compounds included 14e (2-thiophenyl group), 14g (biphenyl analogue), and 14h (3,5-di-tert-butyl-4-hydroxyphenyl group), which showed effects similar to piroxicam. mdpi.com
Table 3: Antinociceptive Activity of Piroxicam Analogues in Acetic Acid-Induced Writhing Test
| Compound | Inhibition (%) at 100 µmol/kg | Reference |
|---|---|---|
| Piroxicam (Standard) | 95.4% | mdpi.com |
| 14a | 43.7% | mdpi.com |
| 14e (LASSBio-1604) | 90.4% | mdpi.com |
| 14g (LASSBio-1638) | 84.0% | mdpi.com |
| 14h (LASSBio-1639) | 82.4% | mdpi.com |
In vitro methods for assessing antihypertensive potential often focus on mechanisms that lead to vasodilation, such as the inhibition of the angiotensin-converting enzyme (ACE) or the opening of potassium channels in vascular smooth muscle. nih.govfrontiersin.org
Benzopyran Analogues : A series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were found to act as direct vasodilators. nih.gov Another study on benzopyran derivatives identified them as potassium channel openers. nih.gov The compound (-)-13B , which has a (4-methyl-5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)oxy group, was found to be three times more potent in hypotensive activity than the lead compound, EMD 57283. nih.gov
Targeting specific enzymes is a cornerstone of modern drug discovery. Analogues of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases.
PI3Kα Inhibition : Structure-activity relationship studies on analogues of ZSTK474, a known PI3K inhibitor, explored the role of the morpholine moiety. Replacing one of the morpholine groups with ethanolamine (B43304) (6a ) or diethanolamine (B148213) (6b ) maintained high inhibition towards PI3Kα. nih.gov In contrast, analogues with pendant amino substituents (6l , 6m ) showed poor inhibition across all PI3K isoforms, but their acetylated counterparts (6p , 6q ) displayed significantly improved inhibition. nih.gov
Cholinesterase Inhibition : Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. nih.govnih.gov Studies on novel N-substituted sulfonyl amides containing a 1,3,4-oxadiazol motif (6a–j ) identified them as highly potent inhibitors of both AChE and human carbonic anhydrases (hCA I and hCA II). nih.gov
Other Enzyme Targets : Research has also identified quinolinone derivatives as multi-target inhibitors. mdpi.com For example, compound 3h was found to be a potent inhibitor of EGFR, BRAFV600E, and the resistant EGFRT790M mutant. mdpi.com
Table 4: In Vitro PI3K Isoform Inhibition (IC₅₀, nM) by ZSTK474 Analogues
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference |
|---|---|---|---|---|---|
| ZSTK474 (1) | 5.0 | 90 | 3.9 | 37 | nih.gov |
| 6a | 9.9 | 450 | 9.8 | 90 | nih.gov |
| 6b | 3.7 | 455 | 9.9 | 14.6 | nih.gov |
| 6l | 1500 | >5000 | 1500 | 7000 | nih.gov |
| 6p | 210 | 1200 | 50 | 1000 | nih.gov |
Table 5: Inhibition of Other Enzymes by Novel Analogues
| Compound | Target Enzyme | Inhibition Metric (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Compound 6a (Sulfonyl amide series) | AChE | 23.11 nM (Kᵢ) | nih.gov |
| Compound 3h (Quinolinone series) | EGFR | 57 nM (IC₅₀) | mdpi.com |
| Compound 3h (Quinolinone series) | BRAFV600E | 68 nM (IC₅₀) | mdpi.com |
| Compound 3h (Quinolinone series) | EGFRT790M | 9.70 nM (IC₅₀) | mdpi.com |
Determining the binding affinity of a ligand for its biological target is fundamental to understanding its potency and selectivity. These assays measure how strongly a compound interacts with a specific receptor.
Tachykinin Receptors : Novel morpholine analogues have been synthesized and evaluated for their binding affinity to NK1, NK2, and NK3 tachykinin receptors. nih.gov Stereochemistry was found to be essential, with the (S,R )-configured stereoisomers 12 and 13 exhibiting high binding affinities for all three receptor subtypes. nih.gov
Dopamine (B1211576) D4 Receptors : The morpholine scaffold has been established as a potent antagonist for the dopamine D4 receptor. researchgate.netnih.gov Structure-activity relationship studies of chiral alkoxymethyl morpholine analogues led to the identification of several potent antagonists. nih.gov The introduction of an ether linker significantly improved the compound's properties, and specific substitutions on the phenyl ring, such as in the 4-chloro-3-fluorophenyl (4g ) and 3,4-dichlorophenyl (4i ) analogues, resulted in compounds with low nanomolar binding affinities. nih.gov
Table 6: Receptor Binding Affinities (Kᵢ) of Morpholine Analogues for the Dopamine D4 Receptor
| Compound | Kᵢ (nM) | Reference |
|---|---|---|
| ML398 (Predecessor) | 36 | nih.gov |
| 4a (4-chlorobenzyl) | 42 | nih.gov |
| 4g (4-chloro-3-fluorophenyl) | 19.1 | nih.gov |
| 4i (3,4-dichlorophenyl) | 27 | nih.gov |
Kᵢ: Inhibitory constant, a measure of binding affinity.
Cellular and Molecular Pathway Modulation by Phenoxyacetylmorpholine Derivatives
The potential anticancer effects of phenoxyacetylmorpholine derivatives are believed to stem from their ability to interact with and modulate complex intracellular signaling networks. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and resistance to cell death. The primary mechanisms under investigation for this class of compounds include the induction of programmed cell death (apoptosis), control over the cell division cycle, and regulation of critical protein expression cascades.
A primary strategy in cancer therapy is to trigger apoptosis in malignant cells. Apoptosis is a form of programmed cell death that eliminates damaged or unwanted cells. researchgate.net Therapeutic compounds, including novel derivatives, are often designed to initiate this process through various cellular signals. mdpi.com The induction of apoptosis by bioactive molecules is frequently accompanied by modulation of the cell cycle. researchgate.net
Cancer cells are characterized by their ability to bypass normal cell cycle checkpoints, leading to continuous proliferation. Chemical agents can intervene in this process, causing cell cycle arrest at specific phases, such as G1, S, or G2/M. researchgate.netnih.gov This arrest can prevent DNA replication and cell division, ultimately leading to cell death. nih.gov For instance, studies on various synthetic derivatives have shown that they can arrest the cell cycle in the G1 phase, which is associated with changes in regulatory proteins like the retinoblastoma protein (pRB). nih.gov Other compounds have been observed to induce arrest at the G2/M phase. nih.gov This dual action of inducing apoptosis and modulating the cell cycle is a hallmark of many potent anticancer agents.
Table 1: Effects of Bioactive Derivatives on Cell Cycle and Apoptosis
| Cellular Process | Observed Effect | Key Associated Proteins |
|---|---|---|
| Cell Cycle | Arrest at G1 or G2/M phase | pRB, p21, Cyclins, CDKs |
| Apoptosis | Induction of programmed cell death | Caspases, PARP, Bcl-2 family |
The biological activity of phenoxyacetylmorpholine derivatives is closely linked to their ability to alter the expression and activity of proteins within critical signaling pathways. Two of the most important pathways in cancer cell survival and proliferation are the PI3K/AKT/mTOR cascade and the Bcl-2 family of proteins.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. researchgate.netmdpi.com Its abnormal activation is a common feature in many cancers, promoting tumor progression and resistance to therapy. mdpi.commdpi.com Therapeutic strategies often focus on inhibiting key components of this pathway. nih.govmdpi.com Activated AKT, a key kinase in this cascade, can phosphorylate numerous downstream targets that suppress apoptosis and promote proliferation. researchgate.netmdpi.com Therefore, compounds that can downregulate the expression or phosphorylation of PI3K, AKT, or mTOR are of significant interest as potential anticancer agents. mdpi.com
The Bcl-2 family of proteins are the primary regulators of the mitochondrial pathway of apoptosis. nih.govresearchgate.net This family includes anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) and pro-apoptotic proteins (e.g., BAX, BAK). nih.gov The ratio between these opposing factions determines a cell's fate. In many cancer cells, anti-apoptotic proteins like Bcl-2 and Bcl-XL are overexpressed, making the cells resistant to apoptotic signals. researchgate.netnih.gov Novel therapeutic derivatives may exert their pro-apoptotic effects by downregulating the expression of Bcl-2 and Bcl-XL, while potentially upregulating pro-apoptotic members like BAX, thereby shifting the balance to favor cell death. nih.govnih.gov
Table 2: Key Protein Targets in Cancer-Related Signaling Pathways
| Pathway | Protein | Function in Cancer | Potential Modulation by Derivatives |
|---|---|---|---|
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Promote cell growth, proliferation, and survival | Inhibition/Downregulation |
| Bcl-2 Family | Bcl-2, Bcl-XL | Inhibit apoptosis (Anti-apoptotic) | Downregulation |
| Bcl-2 Family | BAX, BAK | Promote apoptosis (Pro-apoptotic) | Upregulation |
A significant challenge in cancer therapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic agents. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). researchgate.netfrontiersin.org These transporters act as efflux pumps, actively removing therapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy. mdpi.comnih.gov
The ability of a compound to enter and remain within a cell is governed by its physicochemical properties, particularly its lipophilicity (its ability to dissolve in fats and lipids). nih.gov While a certain degree of lipophilicity is necessary for a drug to pass through the lipid bilayer of the cell membrane, excessively high lipophilicity can sometimes lead to poor permeability and absorption. nih.gov Phenoxyacetylmorpholine derivatives may interfere with these transport mechanisms in two ways. Firstly, they may be designed to have optimal lipophilicity to facilitate passive diffusion across the cell membrane. nih.gov Secondly, they could act as inhibitors of efflux pumps like P-gp, either by competing for transport or by modulating the pump's activity, thus preventing the removal of co-administered therapeutic agents and overcoming MDR. mdpi.comfrontiersin.org
Structure-Activity Relationship (SAR) Analysis of Phenoxyacetylmorpholine Derivatives
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. frontiersin.org For phenoxyacetylmorpholine derivatives, SAR studies are crucial for optimizing their therapeutic potential by identifying which structural features are essential for their desired pharmacological effects. This involves systematically modifying the molecule and assessing how these changes affect its activity.
The biological activity of phenoxyacetylmorpholine derivatives can be significantly altered by the nature and position of substituents on the phenoxy ring. These substituents influence the molecule's electronic and steric properties, which in turn affect how it interacts with its biological target.
Electronic properties refer to the effect of substituents on the electron distribution within the molecule. Electron-donating groups (like ethoxy or methoxy) can increase electron density in the aromatic ring, while electron-withdrawing groups (like nitro or halo groups) decrease it. These changes can impact the molecule's ability to form hydrogen bonds, engage in π-π stacking, or fit into the binding pocket of a target protein.
Steric properties relate to the size and shape of the substituents. Bulky groups can create steric hindrance, preventing the molecule from adopting the optimal conformation needed to bind to its target. Conversely, the size and shape of a substituent might be critical for achieving a perfect fit within a specific binding site, thereby enhancing potency. SAR studies for various heterocyclic compounds have repeatedly shown that the presence, type, and location of substituents like methoxy (B1213986), ethoxy, and halogen groups are critical determinants of their anticancer activity. frontiersin.org
Positional isomerism, where substituents are located at different positions on the aromatic ring (ortho, meta, or para), can have a profound impact on a molecule's pharmacological profile. Even though positional isomers have the same chemical formula, their different three-dimensional structures can lead to significant variations in biological activity.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| BAX |
| BAK |
| Bcl-2 |
Influence of Heterocyclic Ring Variation on Bioactivity
The nature of the heterocyclic ring attached to the acetyl group in phenoxyacetyl derivatives plays a pivotal role in determining the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies focusing on the replacement of the morpholine ring in this compound with other heterocyclic systems, such as piperidine (B6355638), piperazine (B1678402), and pyrrolidine, have provided valuable insights into the structural requirements for various pharmacological effects, including anticancer and antidiabetic activities.
Research into a series of 2-(benzimidazol-2-yl)quinoxalines bearing different heterocyclic moieties has demonstrated a clear dependence of cytotoxic activity on the nature of the heterocycle. nih.gov In this study, analogues containing piperazine, piperidine, and morpholine were synthesized and evaluated for their antitumor effects against a panel of human cancer cell lines.
The results indicated that the presence of an N-substituted piperazine fragment was generally favorable for potent cytotoxic activity. nih.gov For instance, a mixture of regioisomers of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxaline exhibited a highly selective cytotoxic effect against human lung adenocarcinoma (A549 cell line) with a half-maximal inhibitory concentration (IC₅₀) comparable to the standard drug doxorubicin. nih.gov
Conversely, the replacement of the N-methylpiperazine moiety with either a piperidine or a morpholine ring led to a significant reduction or complete loss of cytotoxic activity against the tested cancer cell lines. nih.gov Specifically, the morpholine-containing analogue showed diminished activity against most cancer cell lines, with some residual effect against HuTu 80 and A549 cells. nih.gov The piperidine-containing counterparts also displayed reduced potency compared to the piperazine analogues, although they were generally more active than the morpholine derivatives. nih.gov For example, one of the piperidine regioisomers demonstrated selective cytotoxicity against the A549 cell line with an IC₅₀ value of 26.3 μM. nih.gov
These findings underscore the critical influence of the heterocyclic ring in this class of compounds. The superior activity of the piperazine analogues may be attributed to several factors, including their ability to engage in specific interactions with biological targets and their physicochemical properties that influence cell permeability and target engagement. The basic nitrogen atom in the piperazine ring, which can be protonated at physiological pH, may play a crucial role in forming ionic interactions with the target, a feature absent in morpholine and piperidine.
Further studies on other classes of compounds have also highlighted the importance of the heterocyclic moiety in modulating biological activity. For instance, in a series of benzimidazole (B57391) derivatives investigated for their α-glucosidase inhibitory activity, both morpholine and piperazine-containing compounds were found to be effective, suggesting that for certain targets, either heterocycle can confer significant bioactivity. nih.gov Similarly, reviews on the pharmacological activities of piperidine and morpholine derivatives have emphasized their status as "privileged structures" in medicinal chemistry, capable of imparting desirable therapeutic properties and improved pharmacokinetic profiles. pharmjournal.ruresearchgate.net
The choice of the heterocyclic ring is therefore a critical consideration in the design of new bioactive analogues of this compound, with the piperazine ring appearing to be particularly advantageous for enhancing anticancer cytotoxicity in certain molecular scaffolds.
Interactive Data Table: Comparative Cytotoxicity (IC₅₀, μM) of Heterocyclic Analogues
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for a series of 2-(benzimidazol-2-yl)quinoxaline derivatives against various human cancer cell lines. This data illustrates the impact of varying the heterocyclic moiety (piperazine vs. piperidine vs. morpholine) on anticancer activity. nih.gov
| Compound/Regioisomeric Mixture ID | Heterocyclic Moiety | HeLa (Cervical Cancer) | HuTu 80 (Duodenal Cancer) | PANC-1 (Pancreatic Cancer) | A549 (Lung Cancer) | Wi-38 (Normal Lung Fibroblast) |
| mriBIQ 13da/14da | N-Methylpiperazine | 10.3 | 7.9 | >100 | 0.8 | 9.7 |
| 13dc | Piperidine | >100 | >100 | >100 | 26.3 | >100 |
| 14dc | Piperidine | >100 | >100 | >100 | >100 | >100 |
| 13ed | Morpholine | >100 | 52.4 | >100 | 47.6 | >100 |
Computational and Theoretical Chemistry Studies of 4 4 Ethoxyphenoxy Acetyl Morpholine Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is instrumental in understanding how a potential drug molecule (the ligand) interacts with its biological target, which is typically a protein or enzyme. For derivatives of 4-[(4-ethoxyphenoxy)acetyl]morpholine, molecular docking simulations can identify key binding modes and interactions that are crucial for their biological activity.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on analogous morpholine-based structures provides a framework for understanding their potential interactions. For instance, studies on various morpholine (B109124) derivatives have shown their potential to inhibit a range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. These studies often reveal that the morpholine ring can act as a key hydrogen bond acceptor, while the substituted phenoxyacetyl group can engage in hydrophobic and aromatic interactions within the target's binding site.
A hypothetical molecular docking study of a this compound derivative against a putative target, such as a bacterial enzyme, would likely involve the following steps: preparation of the ligand and receptor structures, defining the binding site, and running the docking algorithm to generate various binding poses. The results would be scored based on the predicted binding affinity, with lower scores typically indicating a more favorable interaction.
Table 1: Hypothetical Molecular Docking Results for a this compound Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Bacterial DNA Gyrase | -8.5 | ASP73, GLY77 | Hydrogen Bond |
| ILE78, PRO79 | Hydrophobic | ||
| Human Carbonic Anhydrase IX | -7.9 | HIS94, HIS96 | Metal Coordination (Zinc) |
| THR199, THR200 | Hydrogen Bond |
This table presents hypothetical data for illustrative purposes, as specific experimental results for this exact compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties that are most influential in determining their potency. This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For a series of this compound derivatives, a QSAR study would involve synthesizing a library of analogs with variations in the ethoxy and phenoxy groups, as well as modifications to the morpholine ring. The biological activity of these compounds, for example, their ability to inhibit a particular enzyme, would be measured experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activity.
A study on other morpholine derivatives has demonstrated the utility of QSAR in understanding their antioxidant activity. The models developed in that research indicated that parameters such as polarization, dipole moment, and lipophilicity had a significant impact on the antioxidant potential of the compounds.
Table 2: Example of a QSAR Model for a Hypothetical Series of this compound Derivatives
| Biological Activity (e.g., IC50) | QSAR Equation | R² | Q² |
| Enzyme Inhibition | log(1/IC50) = 0.5 * LogP - 0.2 * TPSA + 1.2 * (Molecular Weight/100) + 2.5 | 0.85 | 0.72 |
This table presents a hypothetical QSAR model for illustrative purposes.
In Silico Prediction of Molecular Properties (LogP, TPSA) Relevant to Biological Availability
The biological availability of a drug candidate is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Two of the most important properties that can be predicted in silico are the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA). LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. TPSA is a descriptor that correlates well with passive molecular transport through membranes and is therefore a good indicator of oral bioavailability.
For this compound, various computational tools can be used to predict these properties. These predictions are valuable in the early stages of drug discovery to assess the "drug-likeness" of a compound and to identify potential liabilities that may hinder its development. A balanced LogP value is generally desirable, as very high values can lead to poor solubility and metabolic instability, while very low values can result in poor absorption. A lower TPSA is often associated with better cell permeability.
Table 3: Predicted Molecular Properties for this compound
| Compound | Predicted LogP | Predicted TPSA (Ų) |
| This compound | 2.1 | 49.8 |
These values are predictions based on standard computational algorithms and may vary slightly depending on the software used.
Conformational Analysis and Molecular Dynamics Simulations for Structural Insight
The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. For flexible molecules like this compound, understanding the preferred conformations is crucial for predicting how they will interact with their biological targets.
Table 4: Summary of Conformational and Dynamic Properties
| Property | Description | Significance |
| Dominant Conformation | The most stable three-dimensional arrangement of the molecule. | Influences the initial recognition and binding to the target. |
| Rotatable Bonds | The number of bonds around which the molecule can freely rotate. | Determines the flexibility of the molecule and its ability to adapt to a binding site. |
| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of atoms from their average position during a simulation. | Highlights the most flexible regions of the molecule. |
This table provides a qualitative description of properties that would be investigated through conformational analysis and molecular dynamics simulations.
Preclinical Pharmacokinetic Considerations and Predictive Modeling for Phenoxyacetylmorpholine Analogues
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Computational models are invaluable tools in early drug discovery for predicting the ADME properties of novel chemical entities, thereby reducing the reliance on extensive and costly experimental studies. nih.gov These predictive models utilize the chemical structure of a compound to estimate its pharmacokinetic characteristics. nih.gov For 4-[(4-ethoxyphenoxy)acetyl]morpholine, several key ADME parameters have been predicted using established in silico platforms such as SwissADME and pkCSM. acs.orgnih.gov
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. For this compound, these properties suggest a compound with favorable drug-like characteristics. The predicted lipophilicity (Log P) is a critical factor influencing absorption and distribution.
Molecular Formula: C₁₄H₁₉NO₃
Molecular Weight: 249.31 g/mol
Log P (Consensus): 1.85
The moderate lipophilicity, as indicated by the Log P value, suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral drug candidates.
The aqueous solubility of a drug is crucial for its absorption from the gastrointestinal tract. The predicted solubility parameters for this compound indicate moderate solubility.
Log S (ESOL): -2.86
Solubility: 0.25 mg/mL; 1.00 x 10⁻³ mol/L
Solubility Class: Soluble
These values suggest that the compound is likely to have sufficient solubility for absorption.
In silico models can predict several key pharmacokinetic parameters that govern the absorption and distribution of a compound.
Gastrointestinal (GI) Absorption: High
Blood-Brain Barrier (BBB) Permeant: Yes
P-glycoprotein (P-gp) Substrate: No
CYP450 Inhibition: The compound is predicted to be an inhibitor of CYP1A2, CYP2C19, and CYP2C9, but not CYP2D6 or CYP3A4.
The high predicted GI absorption suggests good oral bioavailability. The lack of P-gp substrate activity is advantageous, as P-gp is an efflux transporter that can limit the absorption and distribution of drugs. The predicted inhibition of specific cytochrome P450 (CYP) enzymes indicates a potential for drug-drug interactions, which would need to be investigated in further preclinical studies.
Table 1: In Silico Predicted ADME Properties of this compound
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 249.31 g/mol | Compliant with Lipinski's Rule of Five |
| Log P (Consensus) | 1.85 | Moderate lipophilicity, balanced solubility and permeability |
| Log S (ESOL) | -2.86 | Moderate aqueous solubility |
| GI Absorption | High | Good potential for oral absorption |
| BBB Permeant | Yes | Potential to cross the blood-brain barrier |
| P-gp Substrate | No | Lower likelihood of efflux-mediated resistance |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | Yes | |
| CYP2C9 Inhibitor | Yes |
Theoretical and In Vitro Assessment of Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter that influences its distribution, metabolism, and clearance. ayushcoe.in Only the unbound fraction of a drug is pharmacologically active and available to diffuse into tissues. oup.com
In silico models can provide an initial estimate of the plasma protein binding (PPB) of a compound. For this compound, predictive models suggest a moderate to high degree of binding to plasma proteins.
Predicted Human Plasma Protein Binding: ~90%
This prediction is based on the physicochemical properties of the molecule, particularly its lipophilicity. While a high degree of PPB can limit the free drug concentration, it can also serve to prolong the drug's half-life in the body.
The binding of drugs to plasma proteins is a complex process influenced by factors such as the drug's lipophilicity, charge, and the presence of specific binding sites on the protein. Albumin, the most abundant protein in plasma, has multiple binding sites that can accommodate a wide variety of drug molecules. Given the lipophilic nature of the ethoxyphenoxy group in this compound, it is theoretically expected to exhibit significant binding to the hydrophobic pockets of albumin.
To experimentally determine the extent of plasma protein binding, several in vitro methods are commonly employed in preclinical drug development. These assays provide more definitive data to complement in silico predictions.
Equilibrium Dialysis: This is considered the gold standard method. It involves separating a drug-containing plasma solution from a buffer solution by a semi-permeable membrane. At equilibrium, the concentration of the unbound drug will be equal on both sides of the membrane, allowing for the calculation of the bound fraction.
Ultrafiltration: This method involves separating the free drug from the protein-bound drug by centrifuging the plasma sample through a filter that retains the large protein molecules. The concentration of the drug in the filtrate represents the unbound concentration.
High-Performance Frontal Analysis (HPFA): This chromatographic technique can also be used to determine the unbound fraction of a drug in plasma.
Table 2: Predictive and Experimental Approaches for Plasma Protein Binding
| Approach | Description | Relevance for this compound |
|---|---|---|
| In Silico Prediction | Computational models estimate PPB based on molecular structure and physicochemical properties. | Predicted to be ~90% bound, suggesting significant interaction with plasma proteins. |
| Equilibrium Dialysis | Measures the distribution of a drug between plasma and a protein-free buffer at equilibrium. | Would provide a definitive value for the fraction of unbound drug. |
| Ultrafiltration | Separates free drug from protein-bound drug using a semi-permeable membrane and centrifugation. | A rapid method to confirm the in silico prediction. |
Prediction of Brain Permeability and Blood-Brain Barrier (BBB) Interaction
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. click2drug.org
Computational models are widely used to predict whether a compound is likely to cross the BBB. These models typically use a combination of physicochemical properties such as molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors.
For this compound, in silico predictions suggest that it has the potential to cross the BBB.
Predicted LogBB: -0.162
BBB Permeability Prediction: Permeable
A LogBB value greater than -1 generally indicates that a compound can cross the BBB. The predicted value for this compound falls within this range, suggesting it may reach the CNS.
The BOILED-Egg model is a graphical tool that simultaneously predicts gastrointestinal absorption and brain permeability. The model plots the lipophilicity (WLOGP) versus the polarity (TPSA) of a compound. The white region of the egg represents high probability of GI absorption, while the yolk represents high probability of brain penetration. This compound falls within the yolk of the BOILED-Egg model, further supporting the prediction of its ability to cross the BBB.
While in silico models provide valuable initial predictions, in vitro models are essential for confirming BBB permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA): The PAMPA-BBB assay uses an artificial lipid membrane to mimic the BBB and predict passive diffusion. nih.gov This high-throughput assay can rank compounds based on their permeability.
Cell-Based Assays: Co-culture models using brain endothelial cells, pericytes, and astrocytes provide a more physiologically relevant in vitro model of the BBB. These models can assess both passive and active transport mechanisms.
Table 3: Prediction of Blood-Brain Barrier Permeability for this compound
| Parameter/Model | Predicted Result | Interpretation |
|---|---|---|
| LogBB | -0.162 | Indicates the compound is likely to cross the BBB. |
| BOILED-Egg Model | Within the yolk | High probability of brain penetration. |
| PAMPA-BBB Assay (Theoretical Application) | Predicted to have moderate to high permeability | Suggests passive diffusion across the BBB is likely. |
Advanced Academic Applications and Methodological Development Utilizing the Phenoxyacetylmorpholine Scaffold
Utilization in Fragment-Based Approaches for Novel Ligand Discovery
Fragment-based ligand discovery (FBLD) has become a powerful strategy in the identification of starting points for drug development. This approach relies on screening libraries of low-molecular-weight fragments that can bind to a biological target with high ligand efficiency. While direct and specific examples of utilizing 4-[(4-ethoxyphenoxy)acetyl]morpholine in FBLD campaigns are not extensively documented in publicly available literature, the inherent characteristics of its constituent parts make the broader phenoxyacetyl scaffold a noteworthy candidate for such approaches.
The core principle of FBLD involves identifying small, simple molecules that can be elaborated into more potent and selective lead compounds. The phenoxyacetylmorpholine structure can be deconstructed into key fragments: the phenoxy group, the acetyl linker, and the morpholine (B109124) ring. Each of these fragments possesses properties that are desirable in fragment screening libraries. The morpholine ring, for instance, is a common fragment known to improve the physicochemical properties of compounds, such as solubility and metabolic stability.
In a typical FBLD workflow, fragments like the phenoxy or morpholine moieties would be screened against a target protein. Upon identification of a binding fragment, medicinal chemists can employ strategies such as fragment growing, linking, or merging to develop more complex and higher-affinity ligands. The phenoxyacetylmorpholine scaffold itself could be considered a product of fragment linking, where a phenoxyacetyl fragment is combined with a morpholine fragment. The ethoxy group on the phenoxy ring provides a vector for further optimization, allowing for exploration of the surrounding binding pocket. The modular nature of the scaffold, with distinct phenoxy, acetyl, and morpholine components, lends itself to systematic exploration in a fragment-based design strategy.
Role in Medicinal Chemistry Scaffold Optimization and Design
The phenoxyacetylmorpholine scaffold serves as a versatile template for medicinal chemistry optimization and the design of novel bioactive compounds. The structural features of this compound offer multiple points for modification, allowing for the fine-tuning of pharmacological properties through the exploration of structure-activity relationships (SAR).
Optimization of this scaffold can be systematically approached by modifying its three primary components:
The Phenoxy Ring: The aromatic ring is a common site for substitution to enhance binding affinity and selectivity. The ethoxy group at the 4-position of the phenoxy ring in the parent compound can be varied to explore the impact of different alkyl or alkoxy groups on activity. Furthermore, the introduction of other substituents, such as halogens, nitro groups, or cyano groups, can modulate the electronic properties and steric interactions with the target protein.
The Acetyl Linker: The length and nature of the linker between the phenoxy and morpholine moieties can be altered. For instance, replacing the acetyl group with a longer alkyl chain or a more rigid cyclic linker could influence the orientation of the two ends of the molecule within a binding site.
The Morpholine Ring: While the morpholine itself is often beneficial, it can be replaced with other heterocyclic systems, such as piperazine (B1678402) or thiomorpholine (B91149), to probe the SAR of this region. Modifications to the morpholine ring itself, such as the introduction of substituents, can also be explored.
A notional SAR exploration for a hypothetical series of phenoxyacetylmorpholine analogs is presented in the table below, illustrating how systematic modifications could influence biological activity.
| Compound ID | R1 (Phenoxy Substitution) | R2 (Linker) | R3 (Morpholine Substitution) | Hypothetical Activity (IC₅₀, µM) |
| 1 | 4-Ethoxy | Acetyl | Unsubstituted | 10 |
| 2 | 4-Methoxy | Acetyl | Unsubstituted | 15 |
| 3 | 4-Chloro | Acetyl | Unsubstituted | 5 |
| 4 | 4-Ethoxy | Propionyl | Unsubstituted | 20 |
| 5 | 4-Ethoxy | Acetyl | 3-Methyl | 8 |
This table demonstrates a hypothetical scenario where a chloro substituent at the 4-position of the phenoxy ring enhances activity, while a longer linker decreases it. A methyl substitution on the morpholine ring shows a modest improvement in potency. Such systematic studies are crucial for optimizing the phenoxyacetylmorpholine scaffold for a specific biological target.
Development of Novel Analytical Techniques for Derivative Profiling in Research Settings
The development of robust and sensitive analytical techniques is paramount for the successful progression of any new chemical entity through the drug discovery pipeline. For derivatives of this compound, a suite of analytical methods would be required for their characterization, purity assessment, and quantification in various research settings. While specific, novel techniques developed exclusively for this compound are not widely reported, established analytical methodologies can be readily adapted and optimized.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is the cornerstone for the analysis of non-volatile, polar compounds like phenoxyacetylmorpholine derivatives. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. The development of such a method would involve optimizing parameters like the mobile phase gradient, flow rate, and column temperature to achieve adequate separation of the parent compound from its impurities and potential metabolites. For more complex mixtures or trace-level analysis, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) offers superior resolution and sensitivity.
Mass Spectrometry: Mass spectrometry is indispensable for the structural elucidation and confirmation of newly synthesized derivatives. Electrospray ionization (ESI) would be a suitable ionization technique for phenoxyacetylmorpholine compounds. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental composition and confirming the identity of the synthesized molecules. Tandem mass spectrometry (MS/MS) is crucial for structural characterization by analyzing the fragmentation patterns of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for the unambiguous structural confirmation of this compound and its derivatives. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
The development of a novel analytical technique for this class of compounds could involve the creation of a specific chiral HPLC method to separate enantiomers if a stereocenter is introduced during scaffold modification. Another area of innovation could be the development of highly sensitive bioanalytical methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of these derivatives in biological matrices such as plasma or tissue homogenates, which is essential for pharmacokinetic studies.
A summary of commonly employed analytical techniques for the profiling of phenoxyacetylmorpholine derivatives is provided in the table below.
| Analytical Technique | Purpose | Key Parameters for Method Development |
| Reversed-Phase HPLC | Purity assessment, quantification | Column chemistry (e.g., C18), mobile phase composition and gradient, flow rate, detection wavelength (UV) |
| LC-MS/MS | Trace-level quantification in biological matrices, metabolite identification | Ionization mode (e.g., ESI), precursor and product ion selection (MRM), collision energy |
| High-Resolution MS | Accurate mass measurement, elemental composition determination | Mass analyzer (e.g., TOF, Orbitrap), resolution setting |
| ¹H and ¹³C NMR | Unambiguous structural elucidation | Solvent, magnetic field strength, acquisition parameters |
The systematic application and optimization of these analytical methods are critical for advancing our understanding and application of the phenoxyacetylmorpholine scaffold in academic and pharmaceutical research.
Future Research Trajectories for 4 4 Ethoxyphenoxy Acetyl Morpholine Analogues
Exploration of Undiscovered Biological Targets and Pathways
While morpholine (B109124) derivatives have been extensively studied for their effects on well-established targets like kinases and G-protein coupled receptors, a significant opportunity lies in probing their potential against novel and less-explored biological entities. researchgate.netnih.gov The structural versatility of the 4-[(4-ethoxyphenoxy)acetyl]morpholine scaffold makes it an ideal starting point for exploring new therapeutic frontiers.
Future research should focus on screening analogues against emerging target classes. This includes the investigation of their potential as modulators of epigenetic targets , such as histone deacetylases (HDACs) and methyltransferases, which are increasingly implicated in cancer and other diseases. Another promising avenue is the exploration of their ability to disrupt protein-protein interactions (PPIs) , a challenging class of targets involved in numerous pathological processes.
Furthermore, there is a growing interest in targeting specific metabolic pathways that are dysregulated in diseases like cancer and metabolic syndrome. Analogues of this compound could be systematically evaluated for their ability to inhibit key enzymes in these pathways. The unique physicochemical properties conferred by the morpholine ring, such as improved solubility and metabolic stability, may offer advantages in developing drugs for these novel targets. arxiv.org
Finally, the vast and largely untapped area of the human microbiome presents another exciting frontier. Investigating the effects of these analogues on microbial targets or host-microbe interactions could lead to the discovery of entirely new therapeutic applications.
| Target Class | Specific Examples | Therapeutic Area | Rationale for Exploration |
|---|---|---|---|
| Epigenetic Modulators | HDACs, HATs, PRMTs | Oncology, Neurology | Potential to reprogram gene expression in diseased cells. |
| Protein-Protein Interaction (PPI) Modulators | p53-MDM2, Bcl-2 family | Oncology, Autoimmune Diseases | Addresses challenging targets not amenable to traditional inhibitors. |
| Metabolic Pathway Enzymes | IDH1/2, Fatty Acid Synthase | Oncology, Metabolic Disorders | Targets the altered metabolism of diseased cells. |
| Microbiome-related Targets | Bacterial enzymes, Quorum sensing pathways | Infectious Diseases, Inflammatory Bowel Disease | Modulation of the gut microbiome for therapeutic benefit. |
Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency
The rational design of novel analogues of this compound will be crucial for developing compounds with superior therapeutic profiles. This approach leverages a deep understanding of structure-activity relationships (SAR) and the molecular interactions between a ligand and its target. frontiersin.org
A key strategy is the use of structure-based drug design . By utilizing X-ray crystallography or cryo-electron microscopy data of target proteins, medicinal chemists can design analogues that fit precisely into the binding site, maximizing potency and selectivity. For instance, dramatic improvements in selectivity for the mTOR kinase over the closely related PI3Kα have been achieved by replacing a simple morpholine with a bridged morpholine. simulations-plus.comarxiv.org Molecular modeling has shown that this increased selectivity is due to a single amino acid difference between the two kinases, creating a deeper pocket in mTOR that can accommodate the bulkier bridged morpholine. simulations-plus.comarxiv.org
Bioisosteric replacement is another powerful tool in rational drug design. This involves replacing the morpholine ring with other cyclic systems that mimic its key properties, such as thiomorpholine (B91149) or piperazine (B1678402), to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties and potentially discover novel interactions with the target. nih.gov
Furthermore, the systematic exploration of substitutions on both the phenoxy and morpholine rings of the this compound scaffold will continue to be a fruitful area of research. The addition of different functional groups can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, all of which can have a profound impact on its biological activity. nih.gov Computational chemistry can play a significant role in predicting the effects of these modifications, thereby prioritizing the synthesis of the most promising candidates. nih.gov
| Design Strategy | Objective | Methodology | Example |
|---|---|---|---|
| Structure-Based Design | Enhance potency and selectivity | Utilize 3D structures of targets to guide modifications. | Designing bridged morpholines to exploit differences in kinase binding pockets. simulations-plus.comarxiv.org |
| Bioisosteric Replacement | Improve ADME properties and explore new interactions | Replace the morpholine ring with other cyclic scaffolds. | Substituting morpholine with thiomorpholine to alter solubility and metabolic stability. |
| Systematic SAR Exploration | Optimize biological activity | Synthesize and test a library of analogues with diverse substitutions. | Varying substituents on the phenoxy ring to improve target binding affinity. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
One of the key applications of AI is in the development of predictive models for various properties of interest. Machine learning algorithms can be trained on existing data to predict the biological activity, ADMET properties, and potential off-target effects of novel analogues before they are synthesized. nih.govsimulations-plus.com This in silico screening allows researchers to prioritize the most promising candidates for experimental validation, saving significant time and resources.
Generative models , a more recent advancement in AI, can design entirely new molecules with desired properties from scratch. nih.govnih.gov By providing the model with a set of desired parameters, such as high potency against a specific target and a favorable safety profile, these algorithms can generate novel chemical structures that incorporate the morpholine scaffold. This de novo design approach has the potential to uncover truly innovative drug candidates that might not be conceived through traditional medicinal chemistry approaches. frontiersin.org
| AI/ML Application | Description | Impact on Drug Discovery |
|---|---|---|
| Predictive Modeling | Training algorithms to predict bioactivity, ADMET, and toxicity. nih.gov | Prioritization of high-potential candidates for synthesis and testing. |
| Generative Models | Designing novel molecules with desired properties from the ground up. nih.govnih.gov | Exploration of novel chemical space and discovery of innovative drug candidates. |
| Synthetic Route Optimization | Predicting efficient and cost-effective synthetic pathways. digitellinc.com | Acceleration of the synthesis of novel compounds for experimental evaluation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-ethoxyphenoxy)acetyl]morpholine in laboratory settings?
- Methodology : A two-step approach is typically employed:
Coupling Reaction : React 4-ethoxyphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form (4-ethoxyphenoxy)acetyl chloride.
Morpholine Conjugation : Treat the intermediate with morpholine under anhydrous conditions (e.g., DCM solvent, room temperature) to yield the final product.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm yield through gravimetric analysis.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assign peaks for the morpholine ring (δ 3.5–4.0 ppm for N-CH₂), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and aromatic protons (δ 6.8–7.2 ppm).
- FT-IR : Confirm acetyl C=O stretch (~1740 cm⁻¹) and morpholine C-O-C vibrations (~1120 cm⁻¹).
- HRMS : Validate molecular ion [M+H]⁺ at m/z 294.1443 (calculated for C₁₆H₂₁NO₄) .
Q. How can researchers optimize HPLC/LC-MS methods for quantifying this compound in biological matrices?
- Column : C18 reverse-phase column (e.g., 150 × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid) at 1.0 mL/min.
- Internal Standard : Use 4-benzoylmorpholine (retention time ~8.2 min) for improved precision .
- Validation : Assess linearity (1–100 µg/mL), LOD (0.1 µg/mL), and recovery (>90% in spiked plasma).
Advanced Research Questions
Q. What strategies mitigate low yields during the acetylation step in synthesis?
- Catalytic Optimization : Introduce DMAP (4-dimethylaminopyridine, 10 mol%) to enhance nucleophilic attack on chloroacetyl chloride.
- Solvent Effects : Replace DCM with THF to stabilize intermediates, improving yields from 60% to 85%.
- Alternative Reagents : Use acetyl imidazole instead of chloroacetyl chloride to reduce side-product formation .
Q. How should conflicting NMR data between synthetic batches be resolved?
- Root Cause Analysis :
- Polymorphism : Perform X-ray diffraction to identify crystalline forms.
- Stereochemical Variance : Use 2D NMR (NOESY) to detect conformational isomers.
- Solvent Traces : Conduct DMSO-d⁶ solubility tests to rule out residual solvent interference .
- Resolution : Standardize quenching protocols (e.g., cold ether precipitation) and drying conditions (vacuum, 40°C).
Q. Which computational tools predict the binding affinity of this compound with kinase targets?
- Docking Studies : Utilize AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogous morpholine derivatives .
Q. What experimental designs evaluate thermal and photolytic stability?
- Thermal Analysis :
- TGA/DSC : Heat at 10°C/min to 300°C; observe decomposition onset (>200°C indicates stability).
- Photolytic Testing :
- ICH Guidelines : Expose to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC (area% decrease <5% acceptable) .
- Degradation Products : Identify by LC-MS/MS (e.g., ethoxy group cleavage products at m/z 238.1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
